molecular formula C8H12N2O2 B1633565 (3,4-Dimethoxyphenyl)hydrazine CAS No. 63756-98-9

(3,4-Dimethoxyphenyl)hydrazine

Cat. No.: B1633565
CAS No.: 63756-98-9
M. Wt: 168.19 g/mol
InChI Key: SMLQYLWIEBFFKG-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2O2 . It is used as a reagent in the synthesis of chromene-fused quinolinones .


Synthesis Analysis

The synthesis of “this compound” involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 168.089877630 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . For instance, one study discusses the reaction of hydrazine with nitrous acid, which is instantaneous at room temperature and involves the reaction of 1 mol of hydrazine with 2 mol of nitrous acid .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 168.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Body Distribution in Drug Development

Research shows that derivatives of (3,4-dimethoxyphenyl)hydrazine have been synthesized and studied for their body distribution in rats and dogs. These compounds show potential in nuclear medicine, especially for brain scanning, due to their uptake by the brain. This was observed in compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane (Braun et al., 1977).

Antidepressant Activities

A study on the antidepressant activities of some 3,5-diphenyl-2-pyrazolines, which were synthesized using hydrazine hydrate and this compound, indicated that specific derivatives significantly reduced immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).

Chemical Synthesis Enhancement

The hydrazine functional group, including derivatives of this compound, has been used in the hydrazonation of acetophenones and benzaldehydes. This process is assisted by CeCl3 and shows the versatility of this compound in various chemical synthesis applications (Vargas et al., 2020).

Biological Activity Studies

Compounds derived from this compound, such as N,N'-bis[3-(3,4-dimethoxyphenyl)propenoyl]hydrazine, have been synthesized and evaluated for various biological activities. Some derivatives showed potential in rooster meat hybrid tests and as anthelmintics, though they did not exhibit significant antibacterial effectiveness (Nováček et al., 1990).

Anti-inflammatory and Antimicrobial Evaluation

Novel derivatives containing this compound showed promising anti-inflammatory and antimicrobial activities. Compounds were found to inhibit pro-inflammatory cytokines and exhibit significant antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).

Synthesis of Pyrazole Derivatives

1-Substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles, synthesized from this compound, were prepared and their antimicrobial activity was screened. These compounds show potential for developing new antimicrobial agents (Mohamed et al., 2006).

Development of Fluorescent Chemosensors

This compound derivatives have been utilized in the development of chemosensors for detecting hydrazine, a compound of significant interest due to its industrial and environmental impact. The oligothiophene derivative 3TY, synthesized as a hydrazine chemosensor, demonstrated ultrafast and ultrasensitive detection capabilities, including bio-imaging applications in living cells (Guo et al., 2020).

Novel Hydrazine Detection Methods

Research on conjugated polymer sensory materials, including those related to this compound, has led to the development of "turn-on" fluorescence detection methods for hydrazine vapor. This novel approach is important for monitoring hydrazine due to its toxicity and reactivity (Thomas & Swager, 2006).

Pharmaceutical and Health Applications

Studies have investigated the synthesis and characterization of various derivatives of this compound for potential pharmacological activities. Some derivatives showed promising results in antioxidant, antimicrobial, and antihelmintic screenings, compared to standard drugs (MadhuKumarD. et al., 2015).

Environmental and Biological Probe Development

This compound derivatives have been used to design fluorescent probes for detecting environmental and biological samples of hydrazine. These probes offer high sensitivity, large Stokes shifts, and low detection limits, suitable for environmental monitoring and cellular imaging (Zhu et al., 2019).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLQYLWIEBFFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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